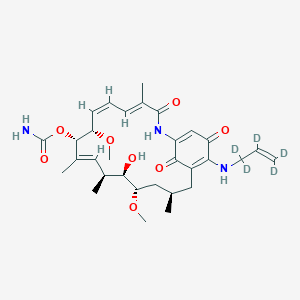![molecular formula C42H37NO8S B13860960 Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside is a complex organic compound with a molecular weight of 715.81 g/mol and a molecular formula of C42H37NO8S . This compound is primarily used in proteomics research and is known for its unique structural features, which include multiple benzyl and phthalimido groups .
準備方法
The synthesis of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside involves several steps. The starting material is typically a glucopyranoside derivative, which undergoes a series of benzylation and phthalimidation reactions. The reaction conditions often include the use of solvents such as acetone, dichloromethane, ethyl acetate, and methanol . The compound is then purified and stored at -20°C to maintain its stability .
化学反応の分析
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
科学的研究の応用
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
作用機序
The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s multiple benzyl and phthalimido groups allow it to bind to proteins and other biomolecules, thereby modulating their activity. This interaction can affect various cellular processes, including signal transduction and gene expression .
類似化合物との比較
Similar compounds to Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside include:
- 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
- Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside These compounds share similar structural features but differ in their specific functional groups and molecular weights. The uniqueness of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside lies in its specific combination of benzyl and phthalimido groups, which confer distinct chemical and biological properties .
特性
分子式 |
C42H37NO8S |
|---|---|
分子量 |
715.8 g/mol |
IUPAC名 |
2-[(2R,3R,4R,5S,6R)-5-phenoxycarbothioyloxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C42H37NO8S/c44-39-33-23-13-14-24-34(33)40(45)43(39)36-38(47-26-30-17-7-2-8-18-30)37(51-42(52)49-32-21-11-4-12-22-32)35(28-46-25-29-15-5-1-6-16-29)50-41(36)48-27-31-19-9-3-10-20-31/h1-24,35-38,41H,25-28H2/t35-,36-,37-,38-,41-/m1/s1 |
InChIキー |
ZLDYVNVBKUGYMR-DWXUDQTOSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(=S)OC7=CC=CC=C7 |
正規SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(=S)OC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


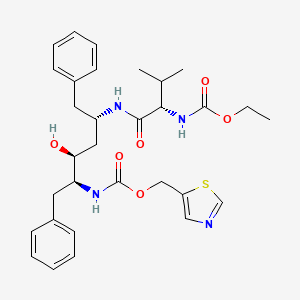


![2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)

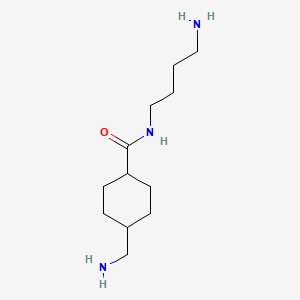
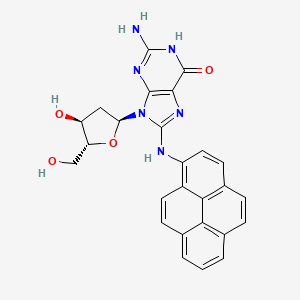
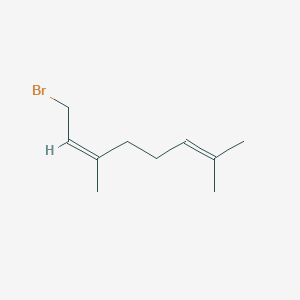
![3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)


